molecular formula C5H7BrN4 B2514011 2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 1260663-45-3

2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B2514011
CAS No.: 1260663-45-3
M. Wt: 203.043
InChI Key: BNVAZAPQPSGAOX-UHFFFAOYSA-N
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Description

2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrazine ring, with a bromine atom attached to the triazole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol, followed by bromination. The reaction conditions include heating the mixture to around 60-61°C for 15 hours, followed by cooling and purification steps .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, and methods that provide high yields and purity are preferred.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents for substitution reactions, oxidizing agents such as potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine is unique due to the presence of the bromine atom, which allows for further functionalization and derivatization.

Biological Activity

2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound based on recent studies and findings.

  • Chemical Name : this compound
  • CAS Number : 1260663-45-3
  • Molecular Formula : C5_5H7_7BrN4_4
  • Molecular Weight : 203.04 g/mol
  • Purity : Typically ≥ 95% .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Antimicrobial Activity

Studies have indicated that derivatives of triazolo-pyrazines exhibit significant antimicrobial properties. For instance:

  • A study reported that compounds with similar structures showed promising activity against various bacterial strains and fungi .

Anti-inflammatory Effects

Research has demonstrated that certain triazole derivatives possess anti-inflammatory properties. The mechanism often involves the inhibition of inducible nitric oxide synthase (iNOS), which is crucial in the inflammatory response:

  • A comparative analysis indicated that related compounds exhibited varying degrees of iNOS inhibitory activity .

DPP-4 Inhibition

Dipeptidyl peptidase IV (DPP-4) inhibitors are important in the management of type 2 diabetes. Research into triazole-based compounds has shown potential for DPP-4 inhibition:

  • The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance inhibitory potency against DPP-4 .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized a series of triazolo-pyrazine derivatives and evaluated their biological activities:

  • The synthesized compounds were tested for their ability to inhibit DPP-4. Among them, one derivative exhibited an IC50_{50} value of 0.55 µM against DPP-4 .

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of various triazolo derivatives including this compound:

  • The results indicated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Research Findings Summary

Activity Type Findings Reference
AntimicrobialSignificant activity against bacterial strains
Anti-inflammatoryInhibition of iNOS; varying degrees among derivatives
DPP-4 InhibitionIC50_{50} values as low as 0.55 µM for selected compounds

Properties

IUPAC Name

2-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN4/c6-5-8-4-3-7-1-2-10(4)9-5/h7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVAZAPQPSGAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC(=N2)Br)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260663-45-3
Record name 2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine
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